molecular formula C17H24ClN3O2 B5360716 N~4~-(3-chlorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

N~4~-(3-chlorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide

Cat. No. B5360716
M. Wt: 337.8 g/mol
InChI Key: JDUNGRGFTZUDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(3-chlorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as CEP-1347, is a small molecule drug that has been extensively studied for its neuroprotective properties. It was initially developed as a potential treatment for Parkinson's disease, but its potential applications have since been expanded to include other neurodegenerative disorders.

Mechanism of Action

CEP-1347 works by inhibiting the activity of JNK, which is involved in the activation of cell death pathways. By blocking JNK activity, CEP-1347 can prevent cell death and promote cell survival. This mechanism of action has been shown to be effective in protecting neurons from damage in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the activation of JNK and other cell death pathways, as well as to promote the survival of neurons. Additionally, CEP-1347 has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CEP-1347 has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, and it has been extensively studied for its neuroprotective properties. However, there are also limitations to its use. CEP-1347 has not yet been approved for clinical use, and its potential side effects and toxicity have not been fully characterized.

Future Directions

There are several potential future directions for research on CEP-1347. One area of interest is the development of more potent and selective JNK inhibitors, which could be used to treat a wider range of neurodegenerative diseases. Additionally, CEP-1347 could be combined with other drugs or therapies to enhance its neuroprotective effects. Finally, further research is needed to fully characterize the safety and toxicity of CEP-1347, in order to determine its potential for clinical use.

Synthesis Methods

The synthesis of CEP-1347 involves several steps, starting with the reaction of 3-chlorobenzonitrile with diethyl malonate to form 3-chlorophenylmalonic acid diethyl ester. This intermediate is then reacted with piperidine to form the target compound, CEP-1347.

Scientific Research Applications

CEP-1347 has been extensively studied for its potential neuroprotective effects. It has been shown to inhibit the activity of the enzyme c-Jun N-terminal kinase (JNK), which is involved in the cell death pathways that are activated in neurodegenerative diseases. As such, CEP-1347 has been investigated as a potential treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

4-N-(3-chlorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c1-3-20(4-2)17(23)21-10-8-13(9-11-21)16(22)19-15-7-5-6-14(18)12-15/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUNGRGFTZUDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.